molecular formula C27H34N2O3 B11320565 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11320565
M. Wt: 434.6 g/mol
InChI Key: KWJBOIVOKJUODF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine ring, and a tert-butylphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the morpholine ring, and the attachment of the tert-butylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Shares the tert-butylphenyl group but differs in the core structure.

    2,4-Di-tert-butylphenol: Contains the tert-butylphenyl group but lacks the benzofuran and morpholine components.

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O3/c1-18-6-11-24-22(16-18)19(2)25(32-24)26(30)28-17-23(29-12-14-31-15-13-29)20-7-9-21(10-8-20)27(3,4)5/h6-11,16,23H,12-15,17H2,1-5H3,(H,28,30)

InChI Key

KWJBOIVOKJUODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4

Origin of Product

United States

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